

Experimental & Computational Studies on Chlorophosphoranes

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Compound Focus: Chlorophosphorane

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Study Focus	Experimental Approach (from [1] [2])	Computational Approach (from [3])
System Description	P(V)-bis(amidophenolate) chlorophosphoranes (e.g., compound 11 in [1])	SN2 reactions of a hindered organophosphorus reactant (R1I) with Grignard reagents [3]

| **Key Techniques** | X-ray crystallography, ^{31}P NMR spectroscopy, Cyclic Voltammetry, EPR spectroscopy [1] | Density Functional Theory (DFT) at B3LYP level, Distortion/Interaction-Activation Strain Model (D/I-ASM), Electrostatic Potential (ESP) maps [3] | | **Primary Data Generated** | Molecular geometry (bond lengths/angles), Chemical shifts, Redox potentials, Hyperfine coupling constants [1] | Potential Energy Surfaces (PES), Transition state structures & energies, Reaction pathways & barriers, Atomic charge distributions [3] | | **Key Insights** | Ligand geometry imposes square-pyramidal structure on P; ligand acts as electron reservoir enabling catalytic disproportionation of hydrazines [1] | Bulky substituents & nucleophile type dictate mechanism (SN2@P vs. SN2@Cl); ion-pair nucleophiles & solvent effects critically influence reaction pathway & stereochemistry [3] |

Detailed Experimental and Computational Protocols

For a deeper understanding, here are the specific methodological details from these studies, which can serve as reference protocols.

1. Experimental Synthesis and Characterization of a Chlorophosphorane [1]

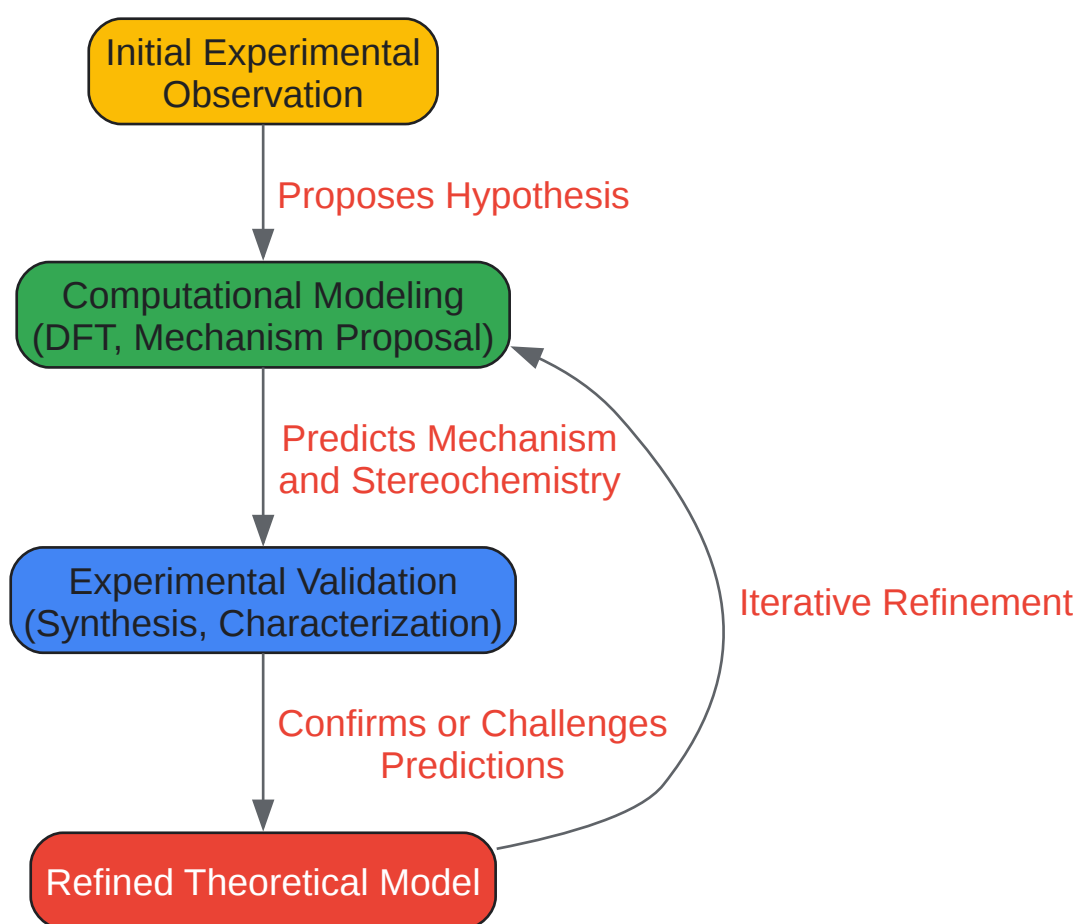
- **Synthesis:** The **chlorophosphorane 11** was synthesized by treating the precursor hydridophosphorane **10** with one equivalent of N-chlorosuccinimide (NCIS) in toluene. The reaction was stirred at room temperature, concentrated under vacuum, and purified by crystallization to yield **11** as a white solid [1].
- **X-ray Crystallography:** Single crystals suitable for X-ray diffraction were obtained by slow diffusion of methanol into a concentrated toluene solution of the compound. The resulting structure confirmed the near square-pyramidal geometry ($\tau = 0.02$ for precursor **10**) [1].
- **Spectroscopic Analysis:** ^{31}P NMR spectroscopy was performed, with compound **11** showing a characteristic chemical shift. **Cyclic Voltammetry** was conducted in dichloromethane with a supporting electrolyte to measure the ligand-centered redox events [1].

2. Computational Workflow for Reaction Mechanism Elucidation [3]

- **Objective:** To explain the diastereoselectivity of nucleophilic substitution reactions at a hindered phosphorus center, which produced inverted or retained configuration depending on the nucleophile [3].
- **Methodology:** Calculations were performed using **Density Functional Theory (DFT)** with the **B3LYP** functional. The study modeled reactions in both the gas phase and with **tetrahydrofuran (THF) solvation**, using the SMD model. To accurately represent the experimental Grignard reagents, **ion-pair nucleophiles** (e.g., PhMgCl) were explicitly considered. The **distortion/interaction-activation strain model (DI-ASM)** was applied to analyze energy barriers [3].
- **Mechanism Proposal:** Based on ESP maps and energy profiling, the study proposed a novel **SN2@Cl mechanism** for the aromatic nucleophile, where the attack initially occurs at the chlorine atom of the P-Cl bond, rather than directly at the phosphorus atom [3].

Workflow for Integrating Both Methods

The following diagram illustrates how computational and experimental data can be integrated in modern chemical research to provide a complete picture of reactivity, building on the insights from the studies discussed.



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Key Comparative Insights

The case studies reveal several critical points of comparison:

- **Strengths Complementarity:** Experimental studies provide **definitive structural data and observable reactivity**, while computational studies offer **atom-level mechanistic insight and explain stereochemical outcomes** that are difficult to deduce from experiment alone [1] [3].
- **The Critical Role of System Design:** The unique reactivity in [1] stems from a carefully designed **rigid ligand framework**, while the novel mechanism in [3] is driven by **steric hindrance and nucleophile identity**. This highlights that there is no single "computational vs. experimental" story for **chlorophosphoranes**; the data is highly system-dependent.
- **The Importance of Modeling Real Conditions:** The study in [3] demonstrated that accurate computational results required modeling **solvent effects and explicit ion-pairs (Grignard reagents)**, not just isolated molecules in the gas phase.

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References

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